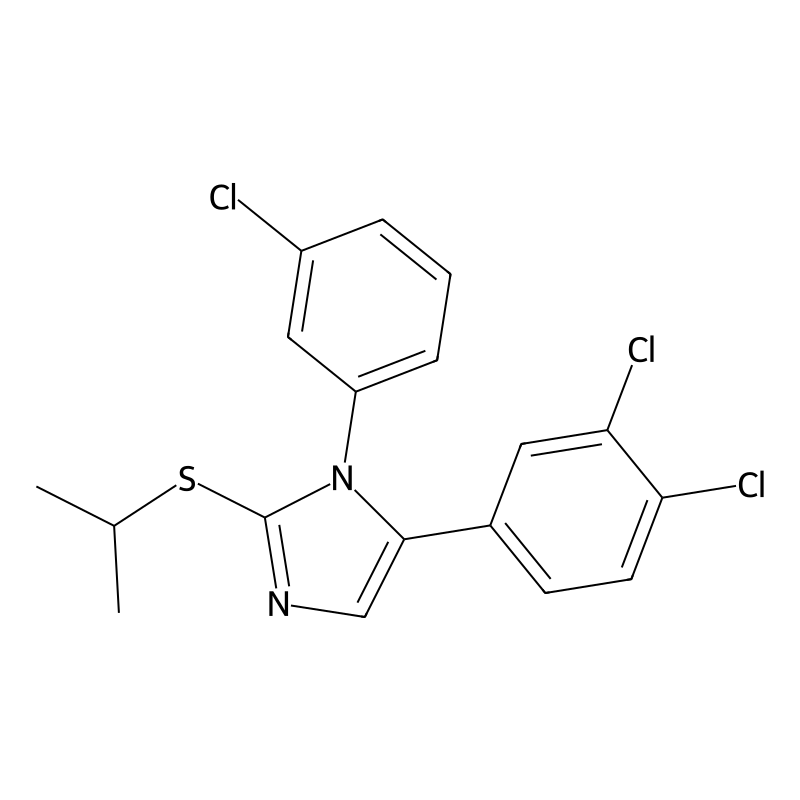

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole is a synthetic compound characterized by its imidazole core substituted with various aromatic and thioalkyl groups. The structure features a chlorophenyl group at the 1-position, a dichlorophenyl group at the 5-position, and an isopropylthio group at the 2-position of the imidazole ring. This unique arrangement contributes to its potential biological activity and chemical reactivity.

- Imidazoles can exhibit weak to moderate basic properties, so appropriate personal protective equipment (PPE) should be worn when handling them.

- Chlorine atoms can be slightly irritating to the skin and eyes.

- Organic sulfides (thiols like the isopropyl thiol group) can have unpleasant odors and may be mildly irritating.

The chemical behavior of 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole can be influenced by the presence of chlorine atoms and the thioether group. Common reactions include:

- Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles, leading to derivatives with varying biological properties.

- Oxidation: The thioether can undergo oxidation to form sulfoxides or sulfones, potentially altering its pharmacological profile.

- Condensation reactions: The imidazole ring can participate in condensation reactions with aldehydes or ketones, forming more complex structures.

Research indicates that compounds containing imidazole rings often exhibit significant biological activities, including:

- Antimicrobial properties: Many imidazole derivatives have been shown to inhibit bacterial growth.

- Antifungal activity: Some studies suggest efficacy against various fungal strains.

- Potential anticancer effects: Certain structural analogs have demonstrated cytotoxicity against cancer cell lines.

The specific biological activity of 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole requires further investigation to elucidate its mechanisms of action and therapeutic potential.

The synthesis of 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole typically involves multiple steps:

- Formation of the imidazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-halo ketones and thioureas.

- Introduction of substituents: Chlorination reactions may be employed to introduce the chlorophenyl groups at specific positions on the imidazole ring.

- Thioether formation: The isopropylthio group can be introduced via nucleophilic substitution on a suitable electrophile.

These methods may vary based on the desired yield and purity of the final compound.

The applications of 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole span several fields:

- Pharmaceutical development: Due to its potential biological activities, it may serve as a lead compound for drug development targeting infections or cancer.

- Agricultural chemistry: Its antimicrobial properties could be explored for use in agricultural fungicides or bactericides.

- Material science: The compound's unique structure might find applications in developing novel materials with specific electronic or optical properties.

Interaction studies are essential for understanding how 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole interacts with biological targets. These studies may include:

- Binding affinity assays: To determine how well the compound binds to specific enzymes or receptors.

- Cell line studies: To assess cytotoxicity and efficacy against various cancer cell lines or microbial strains.

- In vivo studies: To evaluate pharmacokinetics and pharmacodynamics in animal models.

Such investigations will provide insight into its therapeutic potential and safety profile.

Similar Compounds

Several compounds share structural similarities with 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole. A comparison highlights their unique features:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 1-[3-chlorophenyl]-2-methylimidazole | Contains a methyl group instead of isopropylthio | Potentially different biological activity due to methyl substitution |

| 3,4-Dichloroaniline | Lacks the imidazole ring but shares chlorinated phenolic groups | Focused on industrial applications rather than biological |

| 5-Chloro-2-methylimidazole | Similar imidazole core but with different substitutions | May exhibit distinct reactivity patterns |

These comparisons underscore the uniqueness of 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole in terms of its structural complexity and potential applications. Further research into these similar compounds may reveal additional insights into their respective activities and uses.